Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a suitable sulfonating agent reacts with the thiophene ring.
Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution reactions, using reagents such as phenyl halides.
Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmaceutical applications include its use as a lead compound for developing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial settings, it may be used in the development of advanced materials, such as organic semiconductors or specialty polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with target proteins, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
- Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-ethylthiophene-2-carboxylate
- Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-propylthiophene-2-carboxylate
Uniqueness
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the presence of the phenyl group, which can enhance its aromaticity and potential for π-π interactions. This structural feature may contribute to its distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-3-26-20(23)18-19(16(12-27-18)14-7-5-4-6-8-14)28(24,25)22-17-11-15(21)10-9-13(17)2/h4-12,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDEPQNUZUXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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